molecular formula C11H22N2O3 B6145548 tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate CAS No. 1822582-64-8

tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate

Cat. No. B6145548
CAS RN: 1822582-64-8
M. Wt: 230.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate (TBHMP) is an organic compound with a unique chemical structure that has been studied extensively in recent years. TBHMP is composed of four carbon atoms, one nitrogen atom, two oxygen atoms, and one hydrogen atom. TBHMP has a molecular weight of 197.25 g/mol and a melting point of 74-78°C. It is a colorless solid at room temperature, and it is soluble in water, ethanol, and acetone.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate is not fully understood, but it is believed to involve the formation of a tert-butyl cation. The cation is formed when tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate reacts with an anion, such as a chloride ion. The cation then undergoes a series of reactions, resulting in the formation of various products, such as amines, imines, and peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate are not fully understood, but it has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate has been found to have potential therapeutic effects, such as the inhibition of cancer cell growth and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature. Additionally, tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate is non-toxic and does not require special handling or storage. However, tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate is relatively expensive and can be difficult to obtain, which can limit its use in laboratory experiments.

Future Directions

There are several potential future directions for research on tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate. One potential direction is to further investigate the potential therapeutic applications of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate, such as its use as a drug delivery system or as a potential therapeutic agent. Additionally, further research could be conducted to explore the biochemical and physiological effects of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate and to develop more efficient and cost-effective methods for synthesizing the compound. Finally, further research could be conducted to explore the potential applications of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate in other areas, such as the synthesis of peptides and proteins.

Synthesis Methods

Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate can be synthesized via a variety of methods, but the most common method is the reaction between tert-butyl bromide and 4-hydroxy-3-(methylamino)piperidine-1-carboxylic acid. In this method, tert-butyl bromide is reacted with 4-hydroxy-3-(methylamino)piperidine-1-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction results in the formation of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate and sodium bromide.

Scientific Research Applications

Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate has been studied extensively in recent years due to its unique chemical structure and potential applications in scientific research. tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate has been used in the synthesis of various compounds, such as piperidines, amines, and imines. It has also been studied for its potential use as a catalyst in the synthesis of peptides and proteins. Additionally, tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate has been investigated for its potential use in drug delivery systems and as a potential therapeutic agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxy-3-piperidinecarboxylate with methylamine followed by protection of the hydroxyl group with a tert-butyl group.", "Starting Materials": [ "tert-butyl 4-hydroxy-3-piperidinecarboxylate", "methylamine", "tert-butyl alcohol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Add methylamine to tert-butyl 4-hydroxy-3-piperidinecarboxylate in tert-butyl alcohol", "Heat the mixture to reflux for several hours", "Cool the mixture and add hydrochloric acid to protonate the amine", "Extract the product with diethyl ether", "Wash the organic layer with sodium hydroxide to remove any remaining acid", "Dry the organic layer with anhydrous sodium sulfate", "Remove the tert-butyl protecting group with hydrochloric acid", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

1822582-64-8

Product Name

tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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